molecular formula C9H13N3O2S B14355420 4-Methyl-N-(N'-methylcarbamimidoyl)benzene-1-sulfonamide CAS No. 91328-81-3

4-Methyl-N-(N'-methylcarbamimidoyl)benzene-1-sulfonamide

Cat. No.: B14355420
CAS No.: 91328-81-3
M. Wt: 227.29 g/mol
InChI Key: JMSYUVWOYHNBNC-UHFFFAOYSA-N
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Description

4-Methyl-N-(N’-methylcarbamimidoyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(N’-methylcarbamimidoyl)benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-methylcarbamimidoyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(N’-methylcarbamimidoyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-N-(N’-methylcarbamimidoyl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(N’-methylcarbamimidoyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This inhibition leads to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-(N’-methylcarbamimidoyl)benzene-1-sulfonamide is unique due to its specific structural features, such as the presence of a methyl group on the benzene ring and the N-methylcarbamimidoyl group. These structural differences can influence its reactivity and biological activity compared to other sulfonamides .

Properties

CAS No.

91328-81-3

Molecular Formula

C9H13N3O2S

Molecular Weight

227.29 g/mol

IUPAC Name

2-methyl-1-(4-methylphenyl)sulfonylguanidine

InChI

InChI=1S/C9H13N3O2S/c1-7-3-5-8(6-4-7)15(13,14)12-9(10)11-2/h3-6H,1-2H3,(H3,10,11,12)

InChI Key

JMSYUVWOYHNBNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NC)N

Origin of Product

United States

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